Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy-
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Overview
Description
Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is a complex organic compound characterized by the presence of bromine and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-bromo-4-(2,4-dibromophenoxy)benzene with methoxy reagents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 1-bromo-4-nitro-
- Benzene, 1,4-dibromo-
Uniqueness
Benzene, 1-bromo-4-(2,4-dibromophenoxy)-2-methoxy- is unique due to the presence of multiple bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
24988-37-2 |
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Molecular Formula |
C13H9Br3O2 |
Molecular Weight |
436.92 g/mol |
IUPAC Name |
2,4-dibromo-1-(4-bromo-3-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H9Br3O2/c1-17-13-7-9(3-4-10(13)15)18-12-5-2-8(14)6-11(12)16/h2-7H,1H3 |
InChI Key |
QWMFWZXQFWBTFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
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